3-epi-Calcifediol
Description
Structure
2D Structure
Properties
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUBBDSIWDLEOM-DTOXIADCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022721 | |
| Record name | Calcifediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Calcidiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003550 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
| Record name | Calcifediol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00146 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
19356-17-3, 64719-49-9 | |
| Record name | 25-Hydroxyvitamin D3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19356-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calcifediol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019356173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25-Hydroxyvitamin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064719499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcifediol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00146 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Calcifediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcifediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.067 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIFEDIOL ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0WXW8F54E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Calcidiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003550 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of Calcifediol
Endogenous Biosynthesis of Calcifediol in Vertebrates
The endogenous biosynthesis of calcifediol in vertebrates is a critical step in activating vitamin D. This process begins with the precursor molecule, cholecalciferol (vitamin D3), which is primarily synthesized in the skin upon exposure to ultraviolet B (UVB) light or obtained from dietary sources. wikipedia.orgwikipedia.orgconsensus.app
Hepatic 25-Hydroxylation of Cholecalciferol
The initial and principal step in the metabolic activation of cholecalciferol is its hydroxylation at the carbon-25 position. wikipedia.orgwikipedia.orgmdpi.commdpi.com This reaction predominantly takes place in the liver. wikipedia.orgwikipedia.orgmdpi.comconsensus.app The resulting product is calcifediol (25-hydroxycholecalciferol). wikipedia.orgwikipedia.orgmdpi.commdpi.com This hepatic 25-hydroxylation is essential for converting the relatively inert cholecalciferol into calcifediol, which has a longer half-life and circulates at much higher concentrations in the blood. mdpi.commdpi.comnih.govresearchgate.net
Enzymatic Catalysis in Calcifediol Synthesis: Focus on Cytochrome P450 Enzymes (CYP2R1, CYP27A1)
The 25-hydroxylation of cholecalciferol is catalyzed by specific enzymes, primarily from the cytochrome P450 (CYP) superfamily. mdpi.commdpi.comtaylorandfrancis.commdpi.com The two main enzymes responsible for this crucial step in the liver are CYP2R1 and CYP27A1. wikipedia.orgmdpi.comtaylorandfrancis.commdpi.comnih.gov
CYP2R1 is considered the major vitamin D 25-hydroxylase and is located in the endoplasmic reticulum of hepatocytes. wikipedia.orgwikipedia.orgallesovervitamined.nl It exhibits high catalytic efficiency for the 25-hydroxylation of cholecalciferol. wikipedia.org Studies have indicated that variations in the expression and activity of CYP2R1 can influence circulating calcifediol levels. wikipedia.orgwikipedia.org
CYP27A1, also known as sterol 27-hydroxylase, is a mitochondrial enzyme that also possesses vitamin D 25-hydroxylase activity. wikipedia.orgtaylorandfrancis.comwikipedia.org While primarily involved in bile acid synthesis, CYP27A1 can contribute to the 25-hydroxylation of vitamin D, particularly when CYP2R1 activity is insufficient or substrate concentrations are high. wikipedia.orgtaylorandfrancis.comwikipedia.org Both CYP2R1 and CYP27A1 are expressed in the liver and can mediate the local production of calcifediol. diva-portal.org
Table 1: Key Enzymes in Hepatic 25-Hydroxylation of Cholecalciferol
| Enzyme | Location in Hepatocyte | Primary Role | Vitamin D 25-Hydroxylase Activity |
| CYP2R1 | Endoplasmic Reticulum | Major Vitamin D 25-Hydroxylase | High |
| CYP27A1 | Mitochondria | Sterol 27-Hydroxylase (Bile Acid Synthesis) | Contributory |
Biosynthesis of Analogous 25-Hydroxyvitamin D Metabolites (e.g., Ercalcidiol)
Besides cholecalciferol (vitamin D3), another significant form of vitamin D is ergocalciferol (B368823) (vitamin D2), which is obtained from dietary sources like fungi and fortified foods. wikipedia.orgwikipedia.orgwikipedia.orgnih.gov Similar to cholecalciferol, ergocalciferol undergoes 25-hydroxylation, primarily in the liver, to form its corresponding 25-hydroxylated metabolite, ercalcidiol (25-hydroxyergocalciferol). wikipedia.orgwikipedia.orginvivochem.cnapexbt.com This reaction is also catalyzed by hepatic 25-hydroxylases, including CYP2R1. wikipedia.orgwikipedia.org Both calcifediol (25(OH)D3) and ercalcidiol (25(OH)D2) are measured in blood to assess an individual's vitamin D status. wikipedia.orgwikipedia.orgapexbt.com
Biotechnological and Biocatalytic Synthesis Approaches for Calcifediol
While chemical synthesis methods for calcifediol exist, they often involve multiple steps, can have low yields, and require complex purification procedures. ikifp.edu.plnih.gov Consequently, biotechnological and biocatalytic approaches are being explored as potentially more efficient and environmentally friendly alternatives for calcifediol production. ikifp.edu.plnih.gov
Microbial Bioconversion of Vitamin D3 to Calcifediol
Microbial bioconversion utilizes microorganisms or their enzymes to transform vitamin D3 into calcifediol. This approach leverages the natural metabolic capabilities of certain microbes that possess the necessary enzymatic machinery for hydroxylation reactions. nih.govnih.govtandfonline.comtandfonline.com
Research has investigated the use of various microorganisms for this bioconversion. For example, resting cells of Pseudonocardia sp. KCTC 1029BP have been used for the bioconversion of vitamin D3 to calcifediol. nih.govresearchgate.net Optimization of culture conditions, such as aeration rate, resting cell concentration, and temperature, has been shown to impact the bioconversion yield. nih.govtandfonline.comtandfonline.comresearchgate.net Another study explored Pseudonocardia autotrophica for calcifediol production, investigating optimal culture conditions including carbon and nitrogen sources, metal salts, pH, and temperature. tandfonline.comtandfonline.com
Table 2: Examples of Microbial Bioconversion of Vitamin D3 to Calcifediol
| Microorganism | Substrate | Product | Notes | Reference |
| Pseudonocardia sp. | Vitamin D3 | Calcifediol | Optimization of culture conditions improved yield. | nih.govresearchgate.net |
| Pseudonocardia autotrophica | Vitamin D3 | Calcifediol | Optimal culture conditions and substrate addition time were studied. | tandfonline.comtandfonline.com |
Enzymatic Hydroxylation Systems (e.g., Steroid C25 Dehydrogenase, P450 Monooxygenases, P450 Peroxygenases)
Enzymatic hydroxylation systems offer a more targeted approach, utilizing isolated enzymes to catalyze the specific 25-hydroxylation of vitamin D3. This allows for greater control over the reaction and potentially higher purity of the product. ikifp.edu.plnih.gov
Steroid C25 dehydrogenase (S25DH) is an enzyme that has shown promise in the biotechnological synthesis of calcifediol. ikifp.edu.plnih.govresearchgate.net This enzyme, originally identified in bacteria like Sterolibacterium denitrificans, catalyzes the regioselective hydroxylation at the C25 position of steroids and has been found to act on vitamin D3. ikifp.edu.plnih.govresearchgate.net The use of S25DH can yield high concentrations of calcifediol. researchgate.net
Cytochrome P450 monooxygenases are also relevant in biotechnological synthesis, as they are the natural enzymes responsible for this hydroxylation in vertebrates. nih.govmdpi.com While effective, their industrial application can be limited by the need for complex electron transport chains involving cofactors like NAD(P)H. mdpi.com
P450 peroxygenases (UPOs) represent another class of enzymes being investigated for vitamin D hydroxylation. mdpi.com These enzymes can catalyze oxidative functionalization reactions and have shown potential for selective C25 hydroxylation of vitamin D2 and D3. mdpi.com Research is ongoing to improve the efficiency and activity of these enzymatic systems for large-scale calcifediol production. researchgate.netmdpi.comresearchgate.net
Table 3: Enzymatic Systems for Calcifediol Synthesis
| Enzyme Class | Specific Enzyme Example | Source Organism (if applicable) | Notes | Reference |
| Steroid C25 Dehydrogenase | S25DH | Sterolibacterium denitrificans | Regioselective C25 hydroxylation, high product concentration potential. | ikifp.edu.plnih.govnih.govresearchgate.net |
| Cytochrome P450 Monooxygenases | Various CYPs | Bacteria, Yeast, Mammals | Natural enzymes, require electron transport chains. | nih.govmdpi.com |
| P450 Peroxygenases | UPOs | Fungi | Potential for selective C25 hydroxylation. | mdpi.com |
Strategies for Enhancing Bioconversion Efficiency (e.g., NAD(P)H-Regeneration Systems, Host Cell Engineering)
Information specifically detailing strategies for enhancing the bioconversion efficiency of vitamin D precursors to calcifediol through methods such as NAD(P)H-regeneration systems or host cell engineering was not found in the consulted literature. The primary enzymes responsible for this bioconversion in vivo are identified as CYP2R1 and potentially CYP27A1. wikipedia.orgmdpi.com
Catabolism and Inactivation Pathways of Calcifediol
Calcifediol undergoes further metabolic transformations, leading to both the formation of the biologically active hormone calcitriol (B1668218) and various inactive metabolites.
Further Hydroxylation to Biologically Active Calcitriol by 1α-Hydroxylase (CYP27B1)
The conversion of calcifediol to the hormonally active form, calcitriol (1,25-dihydroxyvitamin D3), is a critical step in vitamin D metabolism. This reaction involves the hydroxylation of calcifediol at the carbon-1 alpha position and is catalyzed by the enzyme 25(OH)D-1α-hydroxylase, also known as cytochrome P450 27B1 (CYP27B1). wikipedia.orgpatsnap.commdpi.comwikipedia.orgformosalab.comuniprot.orggenecards.orgmedlineplus.govncats.iodrugbank.com This hydroxylation occurs primarily in the proximal tubules of the kidneys, serving as the main site for the endocrine production of calcitriol. wikipedia.orgnih.govpatsnap.commdpi.commdpi.comformosalab.commedlineplus.govncats.iodrugbank.comnih.gov
Beyond the kidneys, CYP27B1 is also expressed in various other tissues, including macrophages, monocytes, keratinocytes, placenta, and parathyroid glands. wikipedia.orgnih.govmdpi.comwikipedia.org In these extra-renal tissues, the synthesis of calcitriol from calcifediol is thought to exert local auto/paracrine effects. nih.govmdpi.com The activity of renal 1α-hydroxylase (CYP27B1) is tightly regulated by several factors, including parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and calcitriol itself. wikipedia.orgnih.govmdpi.combinasss.sa.cr PTH generally stimulates CYP27B1 activity, while FGF23 and calcitriol tend to inhibit it, creating a feedback loop that controls calcitriol levels. nih.govmdpi.combinasss.sa.crbiorxiv.org
Inactivation to Other Metabolites (e.g., 24R, 25-Dihydroxyvitamin D3) by Cytochrome P450 Family 24 Subfamily A Member 1 (CYP24A1)
Calcifediol is also subject to inactivation through hydroxylation at the carbon-24 position, a reaction primarily catalyzed by the enzyme cytochrome P450 Family 24 Subfamily A Member 1 (CYP24A1), also known as 24-hydroxylase. wikipedia.orgmdpi.comnih.govdiva-portal.orgbiorxiv.orguniprot.orgmedlineplus.govnih.govwikipedia.orgmedlineplus.govscbt.commayocliniclabs.com This enzyme plays a crucial role in the catabolism of both calcifediol and calcitriol, preventing the accumulation of excessive levels of these metabolites. mdpi.combiorxiv.orguniprot.orgmedlineplus.govnih.govmedlineplus.govmayocliniclabs.com
CYP24A1 is expressed in many vitamin D target tissues, including the kidney, and its expression is induced by calcitriol. wikipedia.orgnih.govbiorxiv.orgwikipedia.org The 24-hydroxylation of calcifediol by CYP24A1 leads to the formation of 24R, 25-dihydroxyvitamin D3 (24,25(OH)2D3). wikipedia.orgmdpi.comwikipedia.org While 24,25(OH)2D3 was initially considered an inactive metabolite, some research suggests it may possess certain biological actions. wikipedia.org CYP24A1 initiates a cascade of oxidation reactions that can lead to the formation of various metabolites, ultimately facilitating their excretion. nih.govuniprot.orgwikipedia.org CYP24A1 can catalyze reactions via both C24- and C23-oxidation pathways, leading to different end products, such as calcitroic acid (via C24-oxidation of calcitriol) and 25(OH)D3-26,23-lactone (via C23-oxidation of calcifediol). uniprot.orgnih.govwikipedia.org
Formation of Conjugated Calcifediol Metabolites (Glucuronidation, Sulfation)
Following hydroxylation and oxidation, vitamin D metabolites, including those derived from calcifediol, can undergo further inactivation through conjugation reactions such as glucuronidation and sulfation. These processes typically increase the water solubility of the metabolites, facilitating their excretion, primarily through bile. nih.gov While the search results indicate that conjugation with glucuronic acid can occur following 24-hydroxylation, detailed research findings specifically on the formation pathways and significance of conjugated calcifediol metabolites (glucuronidation and sulfation) were not extensively described in the provided information.
Cellular and Molecular Mechanisms of Calcifediol Action
Intracellular Transport and Binding Dynamics of Calcifediol
The journey of calcifediol within the body and into target cells is facilitated by specific binding proteins and cellular transport mechanisms.
Role of Vitamin D-Binding Protein (DBP) in Systemic Circulation and Cellular Delivery
Vitamin D-Binding Protein (DBP), also known as GC-globulin, plays a critical role in the systemic circulation of calcifediol and other vitamin D metabolites. Calcifediol binds to DBP with high affinity, which is essential for its transport in the bloodstream. mdpi.comvitamind-journal.itmdpi.com This binding serves several functions, including increasing the half-life of calcifediol in circulation and regulating its bioavailability to target tissues. mdpi.comnih.govnih.gov DBP-bound calcifediol represents the majority of circulating 25(OH)D. oup.com While the "free hormone hypothesis" suggests that only the unbound fraction of vitamin D metabolites can enter cells via passive diffusion, DBP-bound calcifediol can also be taken up by cells through specific receptor-mediated endocytosis mechanisms. researchgate.net
Mechanisms of Cellular Uptake and Intracellular Trafficking of Calcifediol
Cellular uptake of calcifediol can occur through both passive diffusion of the free form and active transport mechanisms involving DBP. In the kidneys, for instance, DBP-bound 25(OH)D3 is transported into proximal tubule epithelial cells via megalin-mediated endocytosis. nih.govcabidigitallibrary.org Megalin, a cargo receptor, in complex with cubilin, facilitates the internalization of the DBP-calcifediol complex from the luminal side of the tubules. nih.govcabidigitallibrary.org This mechanism is crucial for delivering calcifediol to the site of its conversion to calcitriol (B1668218) by 1α-hydroxylase. nih.govcabidigitallibrary.orgmdpi.com While megalin-mediated uptake is well-established in the kidney, other potential transport mechanisms for DBP-bound vitamin D metabolites in extrarenal tissues are being investigated. cabidigitallibrary.org Once inside the cell, calcifediol can be transported to various intracellular compartments, including the mitochondria for further hydroxylation or the nucleus to interact with the VDR. encyclopedia.pub
Comparative Analysis of Intestinal Absorption Mechanisms for Calcifediol and Cholecalciferol
The intestinal absorption mechanisms of calcifediol and its precursor, cholecalciferol (vitamin D3), exhibit notable differences. Cholecalciferol, being highly lipophilic, is absorbed in the small intestine primarily through passive diffusion and requires the presence of bile acids to form micelles for efficient uptake. vitamind-journal.itresearchgate.net It is then packaged into chylomicrons and transported via the lymphatic system to the liver. vitamind-journal.itresearchgate.net
In contrast, calcifediol is more polar and soluble than cholecalciferol. nih.govmdpi.comflynnforum.com It is absorbed from the intestine more efficiently and is transported directly into the bloodstream via the portal circulation, bypassing the lymphatic system. nih.govflynnforum.comunimib.it This difference in absorption pathway contributes to calcifediol's higher and more predictable bioavailability compared to cholecalciferol, particularly in individuals with fat malabsorption issues. nih.govflynnforum.comunimib.itnih.gov Studies have shown that the intestinal absorption of calcifediol is approximately 93% in both healthy individuals and those with small intestine pathological conditions, whereas cholecalciferol absorption is less complete (around 79% in healthy individuals) and can be significantly impaired in malabsorption states. nih.gov
The comparative absorption characteristics are summarized in the table below:
| Feature | Cholecalciferol (Vitamin D3) | Calcifediol (25(OH)D3) |
| Polarity/Solubility | Highly Lipophilic | More Polar/Soluble |
| Bile Acid Requirement | Required for micelle formation | Less dependent |
| Absorption Pathway | Passive diffusion, Lymphatic system | More efficient, Portal circulation |
| Absorption Efficiency (Healthy) | ~79% | ~93% |
| Absorption in Malabsorption | Compromised | Largely preserved |
Genomic Mechanisms of Calcifediol Signaling
While calcitriol is the primary high-affinity ligand for the nuclear VDR, calcifediol has also been shown to interact with the VDR and influence gene expression, particularly at higher concentrations.
Calcifediol Interaction with the Nuclear Vitamin D Receptor (VDR)
The nuclear Vitamin D Receptor (VDR) is a member of the steroid nuclear receptor superfamily that acts as a transcription factor to regulate gene expression. nih.govmdpi.comdrugbank.comwikipedia.orgresearchgate.net Calcitriol is the most potent natural agonist for VDR, binding with high affinity (KD = 0.1 nM). mdpi.comnih.gov Although calcifediol's affinity for the VDR is significantly lower than that of calcitriol (estimated to be 50 to 1000 times lower), studies have demonstrated that calcifediol can bind to and activate the VDR, exerting gene-regulatory properties. nih.govmdpi.comvitamind-journal.itresearchgate.netmdpi.commdpi.com The considerably higher circulating concentrations of calcifediol compared to calcitriol (typically 1000-fold higher) may compensate for its lower VDR affinity, allowing for effective VDR binding and activation, particularly at supra-physiological concentrations. mdpi.com
VDR Heterodimerization with Retinoid X Receptor (RXR) and DNA Binding to Vitamin D-Responsive Elements (VDREs)
Upon ligand binding (including calcifediol at sufficient concentrations), the VDR undergoes a conformational change. mdpi.comnih.govmdpi.com This conformational change promotes the dissociation of corepressor proteins and facilitates the dimerization of VDR. mdpi.comnih.govresearchgate.net The activated VDR primarily forms a heterodimer with the Retinoid X Receptor (RXR). mdpi.comnih.govencyclopedia.pubdrugbank.comwikipedia.orgmdpi.comuniprot.orgub.edu
The VDR-RXR heterodimer is the functional unit that binds to specific DNA sequences known as Vitamin D-Responsive Elements (VDREs). mdpi.comnih.govencyclopedia.pubdrugbank.comwikipedia.orgmdpi.comuniprot.orgub.edutaylorandfrancis.com VDREs are typically located in the promoter regions of target genes, although they can also be found in introns or other regulatory regions. mdpi.comnih.govwikipedia.orgub.edu Binding of the VDR-RXR heterodimer to VDREs can either activate or repress the transcription of target genes, thereby modulating the synthesis of proteins involved in various physiological processes, including calcium homeostasis and other cellular functions. mdpi.comnih.govencyclopedia.pubdrugbank.comwikipedia.orgresearchgate.netuniprot.orgub.edu The specific genes regulated and the magnitude of the transcriptional response depend on the cellular context and the recruitment of coactivator or corepressor proteins. mdpi.comresearchgate.netub.edu
Calcifediol, also known as 25-hydroxyvitamin D3 (25(OH)D3), is a key metabolite in the vitamin D pathway, serving as the immediate precursor to the biologically active form, calcitriol (1α,25-dihydroxyvitamin D3). While traditionally viewed primarily as a circulating reservoir of vitamin D, research has increasingly illuminated its own distinct cellular and molecular mechanisms of action, encompassing both genomic and non-genomic signaling pathways.
Transcriptional Modulation of Target Gene Expression
Calcifediol has been shown to exert gene-regulatory properties by binding to the Vitamin D Receptor (VDR), albeit with a weaker affinity compared to calcitriol. nih.govresearchgate.netmdpi.comunifi.it The VDR is a nuclear receptor that, upon ligand binding, typically forms a heterodimer with the Retinoid X Receptor (RXR). mdpi.comresearchgate.netresearchgate.net This VDR-RXR complex then translocates to the cell nucleus and binds to specific DNA sequences known as Vitamin D-Responsive Elements (VDREs) located in the promoter regions of target genes. mdpi.comresearchgate.netresearchgate.netnih.gov This interaction can lead to either the activation or repression of gene transcription, thereby modulating the expression of genes involved in various cellular processes. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov Studies have demonstrated that calcifediol can directly modulate the expression of vitamin D-target genes, similar to calcitriol, although higher concentrations of calcifediol (e.g., 300 nM) may be required to observe these genomic responses. mdpi.com
Context-Dependent and Cell-Specific Gene Regulation Profiles
The gene regulatory effects of vitamin D metabolites, including calcifediol, are subject to context-dependent and cell-specific variations. The specific set of genes regulated by the VDR can differ significantly depending on the cell type. nih.govmdpi.comoup.com This specificity can be attributed to several factors, including the presence and concentration of transcription factors that are expressed in a cell- and time-specific manner, as well as the nature of the DNA sequences (cis-regulatory regions like VDREs) that the VDR-RXR complex binds to. nih.govmdpi.com The expression of the VDR itself can also be regulated in a tissue-specific manner. researchgate.net Furthermore, epigenetic modifications, such as DNA methylation and histone modifications, can influence chromatin accessibility and genome architecture, contributing to context-dependent gene regulation by vitamin D. nih.govmdpi.com Research findings indicate that calcitriol regulates the expression of genes involved in pathways like NOD-like receptor signaling and inflammasome function in a cell-specific manner, suggesting a similar level of context dependency for calcifediol's genomic actions. oup.com
Non-Genomic Mechanisms of Calcifediol Signaling
In addition to its well-established genomic actions, calcifediol also initiates rapid, non-genomic responses that occur within seconds to minutes and are independent of transcriptional and translational processes. nih.govresearchgate.netmdpi.comnih.govencyclopedia.pubresearchgate.net These rapid effects are mediated through interactions with membrane-associated proteins and the subsequent activation of intracellular signaling cascades. nih.govmdpi.comnih.govencyclopedia.pubresearchgate.net
Interaction with Membrane-Associated Vitamin D Receptors (mVDR) and Protein Disulfide Isomerase Family A Member 3 (Pdia3)
Rapid non-genomic responses to vitamin D metabolites, including calcifediol, are mediated through interactions with specific membrane-associated proteins. nih.govresearchgate.netmdpi.comencyclopedia.pubresearchgate.net The membrane-associated VDR (mVDR) and Protein Disulfide Isomerase Family A Member 3 (Pdia3) are considered key candidates for mediating these rapid effects. nih.govresearchgate.netmdpi.comunifi.itencyclopedia.pubresearchgate.net mVDR is often found complexed with caveolin-1 (B1176169) (CAV1) in caveolae, and this complex is involved in regulating various signal transduction pathways. nih.govmdpi.commdpi.com Pdia3 is an endoplasmic reticulum chaperone and a membrane-associated rapid response steroid (MARRS) binding protein that interacts with vitamin D compounds, playing an essential role in the non-genomic responses of calcitriol and likely calcifediol. nih.govmdpi.commdpi.com Studies have shown that the interaction between Pdia3 and calcitriol can be involved in the activation of several downstream signaling molecules. nih.govmdpi.com
Rapid Activation of Intracellular Signal Transduction Pathways (e.g., MAPK, cAMP-PKA Cascades)
Calcifediol can trigger the rapid activation of various intracellular signal transduction pathways. nih.govnih.govmdpi.com These include the Mitogen-Activated Protein Kinase (MAPK) cascades and the cAMP-Protein Kinase A (cAMP-PKA) pathway. nih.govmdpi.comnih.govmdpi.com The activation of these pathways occurs quickly and does not require changes in gene expression or protein synthesis. nih.govnih.gov Research on calcitriol, which also exerts rapid non-genomic effects, has demonstrated the stimulation of specific intracellular signaling molecules like phospholipase A2 (PLA2), phospholipase C (PLC), and phosphatidylinositol-3 kinase (PI3K), leading to the generation of second messengers such as cAMP and the activation of protein kinases including PKA, PKC, and MAP kinases. nih.govencyclopedia.pubmdpi.comnih.govresearchgate.net Pdia3 has been implicated in mediating the rapid activation of MAPK1 and MAPK2 via the regulation of calcium/calmodulin-dependent protein kinase II gamma (CaMKIIG), PLA2, PLC, and PKC. nih.govmdpi.com
Modulation of Intracellular Calcium Concentrations and Ion Channel Activity
A prominent rapid non-genomic effect of vitamin D metabolites, including calcifediol, is the rapid increase in intracellular calcium concentrations. mdpi.comnih.govencyclopedia.pubnih.govmdpi.com This can occur through the modulation of calcium influx from the extracellular environment and the release of calcium from intracellular stores. mdpi.comnih.govencyclopedia.pubnih.govmdpi.com This rapid calcium mobilization has been observed in various cell types, including intestinal epithelia, myocytes, and osteoblast-like cells. mdpi.comnih.govencyclopedia.pubnih.govmdpi.com This rapid effect on transepithelial calcium movement across the intestine has been termed transcaltachia. mdpi.comencyclopedia.pubmdpi.comnih.gov Vitamin D metabolites have also been described to mediate the opening of calcium, chloride, and phosphate (B84403) ion channels. nih.govnih.gov Studies with calcitriol have shown rapid activation of phospholipase C (PLC) and the opening of calcium channels, even in cells lacking the nuclear VDR, suggesting VDR-independent mechanisms are involved in some of these effects. nih.govnih.gov
Table 1: Non-Genomic Actions and Mediators of Vitamin D Metabolites (Based on Research Findings)
| Non-Genomic Action | Mediators/Pathways Involved | Notes | Source(s) |
| Rapid increase in intracellular Ca²⁺ | mVDR, Pdia3, PLC, IP3, store release, channel activation | Observed in intestinal epithelia, myocytes, osteoblast-like cells | mdpi.comnih.govencyclopedia.pubnih.gov |
| Activation of MAPK cascades | mVDR, Pdia3, CaMKIIG, PLA2, PLC, PKC | Rapid signaling pathway activation | nih.govnih.govmdpi.com |
| Activation of cAMP-PKA pathway | mVDR, Pdia3, cAMP generation | Involved in rapid responses | nih.govmdpi.comnih.gov |
| Activation of Phospholipase C (PLC) | mVDR, Pdia3 | Leads to DAG and IP3 production | nih.govencyclopedia.pubmdpi.comnih.gov |
| Activation of Phosphatidylinositol-3 Kinase (PI3K) | mVDR | Involved in rapid signaling | nih.govencyclopedia.pubnih.gov |
| Activation of Phospholipase A2 (PLA2) | Pdia3, PLAA | Involved in rapid signaling | nih.govnih.govmdpi.comnih.gov |
| Modulation of Ion Channel Activity (Ca²⁺, Cl⁻, Pi) | Mediated through rapid signaling cascades | Includes opening of calcium, chloride, and phosphate channels | nih.govnih.govmdpi.com |
| Inhibition of SREBP activation | VDR-independent mechanism, ubiquitin-mediated proteasomal degradation of SCAP | Observed with calcifediol, affects lipid metabolism | mdpi.commdpi.comresearchgate.net |
VDR-Independent Regulatory Actions (e.g., SREBP Inhibition, Phospholipase C, PI3K Activation)
While many non-genomic actions are associated with mVDR and Pdia3, some rapid effects of vitamin D metabolites, including calcifediol, can occur independently of the nuclear VDR. nih.govresearchgate.netmdpi.comnih.govmdpi.com For instance, the rapid activation of phospholipase C (PLC) and the opening of calcium channels have been observed in cells lacking the nuclear VDR. nih.govnih.gov This suggests the involvement of other membrane receptors or mechanisms. nih.govnih.gov
An interesting VDR-independent mechanism of action for calcifediol involves the regulation of lipid metabolism through the inhibition of sterol regulatory element-binding proteins (SREBPs). mdpi.commdpi.comresearchgate.net This effect is mediated by inducing the proteolytic processing and ubiquitin-mediated proteasomal degradation of SREBP cleavage-activating protein (SCAP). mdpi.commdpi.comresearchgate.net This finding suggests a previously unrecognized molecular mechanism by which calcifediol can influence lipid control, independent of its interactions with the nuclear VDR. mdpi.comresearchgate.net Furthermore, vitamin D metabolites have been shown to activate signaling molecules involved in rapid transduction pathways such as PI3K and PLA2, which can subsequently influence gene expression through mechanisms that may not directly involve the nuclear VDR binding to VDREs. nih.govencyclopedia.pubnih.gov
Advanced Research Methodologies for Calcifediol Analysis
Metabolomics and Proteomics in Calcifediol Research
Metabolomics and proteomics offer powerful systems-level approaches to investigate the complex biological pathways influenced by calcifediol and vitamin D metabolism. These methodologies enable the comprehensive identification and quantification of metabolites and proteins within a biological system, providing a broader understanding compared to targeted analyses.
Global Metabolomic Profiling for Vitamin D Metabolites and Deficiency Biomarker Identification
Global metabolomic profiling allows for the simultaneous measurement of a wide range of metabolites, providing a snapshot of the metabolic state related to vitamin D. This approach is instrumental in identifying and quantifying various vitamin D metabolites, including calcifediol (25(OH)D), its precursor cholecalciferol (vitamin D3), and its active form calcitriol (B1668218) (1,25-dihydroxyvitamin D). oup.comcreative-proteomics.com By analyzing the metabolic profiles of individuals with varying vitamin D status, researchers can identify potential biomarkers associated with vitamin D deficiency. Studies have utilized metabolomics to explore the impact of vitamin D supplementation on metabolic profiles, revealing changes in various metabolite classes.
Application of Proteomics and Metabolomics in Understanding Calcium and Phosphorus Metabolic Disorders
Disorders of calcium and phosphorus metabolism are closely linked to vitamin D status, as vitamin D plays a vital role in maintaining their homeostasis through actions on the intestine, kidney, and bone. frontiersin.orgresearchgate.netnih.gov Proteomics and metabolomics are applied to investigate the molecular basis of these disorders and identify potential diagnostic biomarkers and therapeutic targets. frontiersin.orgnih.gov By examining the protein and metabolite profiles in conditions like primary hyperparathyroidism, secondary hyperparathyroidism, and rickets, researchers can uncover disturbed pathways and identify molecules associated with the disease state. frontiersin.orgdntb.gov.ua For instance, studies on primary hyperparathyroidism have identified altered proteins and metabolites that could aid in understanding the disease and discriminating between different patient groups. frontiersin.org
Analysis of Metabolite-Mediated Metabolic Events (e.g., Branched-Chain Amino Acid Catabolism, Autophagy)
Vitamin D signaling has been shown to influence various metabolic processes, including the catabolism of branched-chain amino acids (BCAAs) and autophagy. researchgate.netmdpi.com Metabolomics can be used to analyze changes in BCAA levels and other related metabolites in response to vitamin D. Research indicates that vitamin D, specifically its active form calcitriol, can enhance BCAA catabolism in a cell-specific manner, such as in monocytic cells. mdpi.comresearchgate.net BCAA levels are known to regulate the mTOR pathway, which is involved in protein synthesis and the regulation of autophagy. mdpi.comnih.gov Studies have shown that calcitriol can suppress BCAA-dependent activation of mTOR signaling and that vitamin D-induced increases in autophagy markers can be blocked by inhibiting BCAA catabolism enzymes. mdpi.comresearchgate.net This highlights the role of vitamin D in modulating these metabolic events, and metabolomics provides the tools to investigate these intricate relationships.
Analytical Quantification of Calcifediol and its Metabolites
Accurate and reliable quantification of calcifediol and other vitamin D metabolites is essential for both research and clinical practice. Various analytical methodologies have been developed and employed for this purpose.
Mass Spectrometry-Based Methodologies (LC-MS/MS, LC-HRMS) as Gold Standards
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the measurement of vitamin D metabolites due to its high sensitivity, specificity, and ability to simultaneously quantify multiple metabolites. amegroups.orgmdpi.comresearchgate.netamegroups.orgmsacl.orgnih.gov LC-MS/MS combines the separation power of liquid chromatography with the selective detection capabilities of tandem mass spectrometry, minimizing interference from matrix effects and other compounds. amegroups.orgsigmaaldrich.com This allows for accurate quantification of calcifediol (25(OH)D) and differentiation between its D2 and D3 forms, as well as separation from epimers like 3-epi-25(OH)D3, which can affect the accuracy of measurements by other methods. nih.govsigmaaldrich.comnih.gov High-resolution mass spectrometry (LC-HRMS) is also utilized and offers high accuracy and ease of use for quantification in clinical laboratories. nih.gov
LC-MS/MS methods typically involve sample preparation steps such as protein precipitation and solid-phase extraction to isolate the vitamin D metabolites from biological matrices like serum or plasma. amegroups.orgnih.govsigmaaldrich.com Chromatographic separation is then performed before the analytes enter the mass spectrometer for detection and quantification based on their unique mass-to-charge ratios and fragmentation patterns. amegroups.orgsigmaaldrich.com Despite being the gold standard, LC-MS/MS methods require careful consideration of aspects like sample type, extraction procedures, chromatographic separation, and ionization techniques to ensure accurate and stable measurements. amegroups.orgamegroups.org
Other Established Assays (e.g., CPBA, RIA, CLIA, ELISA, HPLC-UV)
Before the widespread adoption of LC-MS/MS, several other established assays were used for quantifying calcifediol and vitamin D metabolites. These methods include competitive protein-binding assays (CPBA), radioimmunoassays (RIA), chemiluminescence immunoassays (CLIA), enzyme-linked immunosorbent assays (ELISA), and high-performance liquid chromatography with UV detection (HPLC-UV). researchgate.netrsc.orgresearchgate.net
Competitive Protein-Binding Assays (CPBA): These assays are based on the binding of vitamin D metabolites to a specific binding protein, such as vitamin D binding protein (DBP). nih.govrsc.org Labeled vitamin D metabolites compete with the analytes in the sample for binding sites on the protein. The amount of bound labeled metabolite is inversely proportional to the concentration of the analyte in the sample.
Radioimmunoassays (RIA): RIA utilizes antibodies that specifically bind to vitamin D metabolites. researchgate.netrsc.orgresearchgate.net Similar to CPBA, labeled metabolites compete with sample analytes for antibody binding sites. RIA is known for its sensitivity but involves the use of radioactive isotopes. amegroups.org
Chemiluminescence Immunoassays (CLIA): CLIA is an automated immunoassay that employs a chemiluminescent detection system, offering high sensitivity. researchgate.netresearchgate.netabyntek.com It is based on antibody-antigen reactions, where the binding event triggers a chemiluminescent reaction that produces light, which is then measured. abyntek.com
Enzyme-Linked Immunosorbent Assays (ELISA): ELISA is another widely used immunoassay where an enzyme conjugated to an antibody catalyzes a reaction producing a detectable signal, often a color change, upon addition of a substrate. researchgate.netresearchgate.netabyntek.com ELISA kits are versatile and can be used for both qualitative and quantitative analysis. abyntek.com
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV involves the chromatographic separation of vitamin D metabolites based on their physicochemical properties, followed by detection using a UV detector that measures their absorbance at a specific wavelength (typically 265 nm). researchgate.netnih.govrsc.org While HPLC-UV can separate different vitamin D metabolites, it may lack the sensitivity and specificity of mass spectrometry-based methods, particularly for low-concentration metabolites. amegroups.orgresearchgate.net
While these traditional immunoassays (CPBA, RIA, CLIA, ELISA) and HPLC-UV have been widely used, they can suffer from limitations such as cross-reactivity with other vitamin D metabolites or interfering substances, leading to potential inaccuracies in quantification. amegroups.orgresearchgate.netmsacl.orgsigmaaldrich.comnih.gov LC-MS/MS has largely overcome these limitations, establishing itself as the preferred method for accurate and comprehensive vitamin D metabolite analysis. amegroups.orgresearchgate.netamegroups.orgmsacl.orgnih.gov
Interactive Data Table (Intended - Static Markdown Table Provided):
Below is a static representation of data that could be presented in an interactive table, summarizing key analytical methods for calcifediol and vitamin D metabolite quantification based on the search results.
| Method | Principle | Key Advantages | Key Limitations | Gold Standard for 25(OH)D? |
| LC-MS/MS | Chromatography coupled with tandem mass spectrometry | High sensitivity, specificity, multiplexing, differentiates metabolites/epimers | Requires expertise and specialized equipment, method standardization challenges | Yes amegroups.orgmdpi.comresearchgate.netamegroups.orgmsacl.orgnih.gov |
| LC-HRMS | Chromatography coupled with high-resolution mass spectrometry | High accuracy, powerful for quantification nih.gov | Similar to LC-MS/MS regarding expertise and equipment | Emerging/Used in clinical labs nih.gov |
| CPBA | Competitive binding to a protein | Relatively simple | Potential cross-reactivity, lower specificity than MS methods amegroups.orgresearchgate.netsigmaaldrich.comnih.gov | No |
| RIA | Competitive binding to antibodies using radioisotopes | Sensitive amegroups.org | Use of radioactive isotopes, potential cross-reactivity amegroups.orgresearchgate.netnih.gov | No |
| CLIA | Chemiluminescent immunoassay | High sensitivity, automated researchgate.netresearchgate.netabyntek.com | Potential cross-reactivity with other metabolites researchgate.netresearchgate.net | No |
| ELISA | Enzyme-linked immunoassay | Versatile, widely available researchgate.netresearchgate.netabyntek.com | Potential cross-reactivity, lower sensitivity than CLIA/MS researchgate.netresearchgate.netabyntek.com | No |
| HPLC-UV | Chromatography with UV detection | Separates metabolites nih.govrsc.org | Lower sensitivity and specificity compared to MS methods amegroups.orgresearchgate.net | No |
Methodological Considerations for High Sensitivity and Accuracy in Trace Compound Determination
Achieving high sensitivity and accuracy in the determination of trace compounds like calcifediol in biological samples is paramount for reliable assessment of vitamin D status. Calcifediol circulates primarily bound to vitamin D-binding protein (DBP), which can influence its measurement wikipedia.orgamegroups.org. Furthermore, its relatively low concentration compared to other serum components necessitates highly sensitive detection methods.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for measuring vitamin D metabolites due to its high sensitivity and specificity, allowing for the simultaneous measurement of multiple metabolites amegroups.orgresearchgate.net. LC-MS/MS methods can achieve low detection limits, with reported limits of detection ranging from 3 to 20 pg/mL for various vitamin D metabolites after derivatization nih.gov. However, LC-MS/MS methods can still face challenges such as interference from isobaric co-ionized components in the sample researchgate.net.
Other analytical approaches used for vitamin D metabolite quantification include competitive protein-binding assays (CPBA), radioimmunoassay (RIA), chemiluminescence immunoassays (CLIA), and enzyme-linked immunosorbent assays (ELISA) researchgate.net. While some immunoassays are highly sensitive, they can suffer from limitations such as cross-reactivity with other vitamin D metabolites and intrinsic analytical issues related to protein binding amegroups.orgnih.gov.
Developing methods with high accuracy requires careful consideration of sample type, protein precipitation, analyte extraction, derivatization, chromatographic separation, ionization, and the capabilities of the mass spectrometer amegroups.org. Calibration, standardization, and the use of internal standards are also critical for ensuring accurate and stable measurements amegroups.org.
Advances in Sample Preparation and Derivatization Techniques
Sample preparation is a critical step in calcifediol analysis, aiming to extract the analyte from its matrix and remove interfering substances that could affect accuracy researchgate.net. Common sample preparation methods for vitamin D compounds in biological samples include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) researchgate.netmdpi.com. While widely used, both LLE and SPE can be time-consuming and costly researchgate.net.
Recent advances in sample preparation techniques aim to improve efficiency and throughput. For instance, automated sample preparation methods are being explored dntb.gov.ua. Techniques like protein precipitation with organic solvents, sometimes enhanced by ultrasonication, are also employed researchgate.net. Pre-saponification may be required for samples containing vitamin D esters to release the free compound researchgate.net. Magnetic solid-phase extraction (MSPE) is another technique that can offer more efficient and faster extraction researchgate.net.
Chemical derivatization is a powerful technique used to enhance the sensitivity and ionization efficiency of vitamin D metabolites for MS detection nih.govresearchgate.net. Vitamin D and its metabolites are lipophilic compounds that typically lack readily ionizable groups researchgate.net. Derivatization introduces polar or ionizable groups, significantly improving their detection by MS nih.govresearchgate.net. Diels-Alder derivatization with reagents such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) is commonly used, leading to a substantial increase in sensitivity, potentially 100- to 1000-fold researchgate.net. Derivatization also shifts the mass-to-charge ratio (m/z) to higher values, reducing chemical noise, and can produce characteristic fragment ions useful for identification researchgate.net. Studies have shown that PTAD derivatization can increase the sensitivities of various vitamin D metabolites by 24 to 276 folds nih.gov.
Importance of Separating Stereoisomers (e.g., 3-epi-25OH-D3) and Conjugated Forms
Accurate quantification of calcifediol requires the separation of closely related compounds, particularly stereoisomers and conjugated forms, which can interfere with measurements. A significant challenge is the separation of calcifediol (25(OH)D3) from its C3 epimer, 3-epi-25-hydroxyvitamin D3 (3-epi-25(OH)D3) google.comrestek.comnvkc.nl. These epimers differ only in the configuration of the hydroxyl group at the third carbon position restek.com.
The presence of 3-epi-25(OH)D3 can lead to overestimation of calcifediol levels if not adequately separated, as it is isobaric with 25(OH)D3 restek.com. While 3-epi-25(OH)D3 has lower bioactivity than 25(OH)D3, its presence, especially in infants, makes its separate quantification important for accurate assessment of vitamin D status restek.comnvkc.nl.
Chromatographic methods, particularly LC-MS/MS, are essential for separating these epimers google.comrestek.comnvkc.nl. While traditional C18 stationary phases may not resolve these epimers, the use of specialized columns, such as pentafluorophenyl (PFP) or cyano columns, has demonstrated effective separation restek.comnvkc.nlsigmaaldrich.com. PFP columns, for instance, have shown superior selectivity for separating 25(OH)D3 and 3-epi-25(OH)D3, achieving separation in relatively short run times suitable for routine analysis nvkc.nlsigmaaldrich.com.
Initiatives for Standardization of Vitamin D Metabolite Measurement
Ensuring the accuracy and comparability of vitamin D metabolite measurements across different laboratories and methods is a significant global health initiative. The lack of standardization has historically led to variability in results, impacting clinical diagnosis and public health assessments nih.govamegroups.org.
Organizations such as the U.S. National Institutes of Health (NIH), the Centers for Disease Control and Prevention (CDC), and the National Institute of Standards and Technology (NIST), along with international partners, are coordinating efforts to improve the accuracy and standardize measurements of 25-hydroxyvitamin D, including calcifediol nih.gov.
Progress has been made through the establishment of reference measurement systems, which include reference methods and reference materials nih.gov. The NIST has released standard reference materials (SRM) for vitamin D in human serum, such as SRM 972 and SRM 972a, which provide certified values for 25(OH)D2, 25(OH)D3, and 3-epi-25(OH)D3 amegroups.org. These reference materials and methods are crucial for establishing traceability of measurements performed by routine laboratory methods to the SI unit nih.gov.
The CDC's Vitamin D Standardization-Certification Program (VDSCP) evaluates the accuracy and reliability of vitamin D tests and certifies those that meet specific accuracy and precision criteria cdc.gov. These standardization efforts are essential for improving the reliability of vitamin D status assessment, which is critical for clinical care and research cdc.govnih.gov. Despite these initiatives, achieving complete comparability of results between laboratories remains an ongoing challenge, particularly for metabolites other than 25(OH)D, such as 1,25-dihydroxyvitamin D and 24,25-dihydroxyvitamin D amegroups.org.
Comparative Biochemical Analysis of Calcifediol
Distinctions in Metabolic Activation and Biological Potency Compared to Cholecalciferol
Cholecalciferol, whether synthesized in the skin upon exposure to ultraviolet B (UVB) radiation or obtained from dietary sources and supplements, is biologically inert and requires metabolic activation to exert its effects wikipedia.orgclinref.com. The initial and rate-limiting step in vitamin D activation is the 25-hydroxylation of cholecalciferol, which primarily occurs in the liver catalyzed by the enzyme vitamin D 25-hydroxylase (primarily CYP2R1, though CYP27A1 also contributes) clinref.comwikipedia.orgmdpi.comebi.ac.uk. This process converts cholecalciferol into calcifediol wikipedia.orgclinref.comwikipedia.org.
Calcifediol, while the major circulating form and a good indicator of vitamin D status, is considered a prehormone and is significantly less potent than calcitriol (B1668218) vitamind-journal.itencyclopedia.pubvitamind-journal.itallesovervitamined.nl. For full biological activity, calcifediol undergoes a second hydroxylation step at the C1-alpha position, predominantly in the kidneys by the enzyme 25(OH)D-1α-hydroxylase (CYP27B1) clinref.comwikipedia.orgmdpi.com. This reaction yields calcitriol, the active hormonal form of vitamin D that mediates most of its classical effects through the vitamin D receptor (VDR) wikipedia.orgclinref.comwikipedia.orgmdpi.comwikipedia.org. Extra-renal synthesis of calcitriol from calcifediol also occurs in various tissues, including immune cells, keratinocytes, and parathyroid glands, contributing to paracrine and autocrine functions wikipedia.orgmdpi.commdpi.com.
A key distinction lies in the requirement for hepatic 25-hydroxylation. Cholecalciferol requires this step to become calcifediol, whereas administered calcifediol bypasses this initial metabolic conversion mdpi.comnih.gov. This bypass contributes to differences in the speed and magnitude of the increase in serum 25(OH)D levels when comparing supplementation with calcifediol versus cholecalciferol nih.govnih.govresearchgate.netmdpi.com.
Research indicates that calcifediol is generally more potent than cholecalciferol in increasing serum 25(OH)D concentrations. Studies have estimated calcifediol to be approximately three to six times more potent than cholecalciferol in raising serum 25(OH)D levels researchgate.netnih.gov. Some studies suggest an even higher potency, ranging from 5.5 to 12 times, particularly at higher dosages nih.gov. A meta-analysis of randomized controlled trials and non-randomized trials indicated that calcifediol supplementation had a better impact on elevating serum 25(OH)D concentrations compared to cholecalciferol researchgate.net. One study found that calcifediol was 3.8 times more potent than cholecalciferol in increasing 25(OH)D serum levels uva.es.
Despite being primarily a precursor, recent studies have shown that calcifediol can also exert biological effects directly by binding to the VDR, albeit with significantly lower affinity (estimated to be 50 to 1000 times less) compared to calcitriol vitamind-journal.itencyclopedia.pubvitamind-journal.itallesovervitamined.nlmdpi.com. Calcifediol has been demonstrated to produce both genomic (modulation of gene transcription) and non-genomic cellular effects through binding to nuclear and/or membrane receptors vitamind-journal.itencyclopedia.puballesovervitamined.nlmdpi.commdpi.comresearchgate.net. The binding of calcifediol to the VDR may also synergize with calcitriol, potentially enhancing calcitriol's actions nih.gov.
Bioavailability and Pharmacokinetic Divergences (Absorption Route, Half-life, Dose-Response Linearity)
Significant pharmacokinetic differences exist between calcifediol and cholecalciferol, influencing their absorption, distribution, metabolism, and excretion.
Absorption Route: Cholecalciferol is a fat-soluble vitamin, and its absorption is dependent on the presence of dietary fat and bile acids, primarily occurring in the small intestine via the lymphatic system clinref.com. Calcifediol, being more hydrophilic due to the addition of a hydroxyl group, is thought to have better intestinal absorption than cholecalciferol and is readily absorbed via the venous portal system nih.govnih.govresearchgate.netoup.com. This difference in absorption pathway contributes to calcifediol's ability to more rapidly increase circulating 25(OH)D concentrations nih.govoup.com.
Half-life: The half-life of calcifediol is considerably shorter than that of cholecalciferol but much longer than that of calcitriol vitamind-journal.itnih.govoup.comgeneesmiddeleninformatiebank.nl. The average plasma half-life of calcifediol is approximately 15 to 30 days, with some sources citing a range of 10-22 days or around three weeks wikipedia.orgencyclopedia.pubvitamind-journal.itnih.govuva.esoup.com. In contrast, cholecalciferol has a plasma half-life of around 19-25 hours, but a terminal half-life ranging from weeks to months due to storage in adipose tissue nih.govoup.comgeneesmiddeleninformatiebank.nl. Calcitriol, the active metabolite, has a very short half-life of approximately 5-8 hours or around 15 hours vitamind-journal.itoup.comgeneesmiddeleninformatiebank.nl. The longer half-life of calcifediol makes it a reliable indicator of long-term vitamin D status mdpi.comencyclopedia.pub.
Dose-Response Linearity: Calcifediol exhibits a more linear and predictable dose-response relationship compared to cholecalciferol mdpi.comnih.govoup.com. This means that increases in serum 25(OH)D levels are more directly proportional to the dose of calcifediol administered, independent of baseline vitamin D status oup.com. The increase in 25(OH)D levels after cholecalciferol administration can be influenced by various factors beyond dose and frequency, including phenotypic aspects like obesity and malabsorption, and genotypic factors uva.es.
Calcifediol's higher polarity also results in less sequestration in adipose tissue compared to the more lipophilic cholecalciferol nih.govnih.govoup.com. This characteristic may offer advantages in individuals with obesity, where cholecalciferol can be trapped in fat, potentially limiting its availability for 25-hydroxylation nih.govnih.gov.
Here is a summary of some pharmacokinetic differences:
| Property | Cholecalciferol (Vitamin D3) | Calcifediol (25(OH)D3) | Calcitriol (1,25(OH)2D3) |
| Metabolic Activation | Requires hepatic 25-hydroxylation | Requires renal 1α-hydroxylation | Biologically active form |
| Primary Synthesis Site | Skin, Diet, Supplements | Liver | Kidney (primarily) |
| Absorption Route | Lymphatic (fat-dependent) | Portal venous | - |
| Half-life (Plasma) | 19-25 hours (plasma), Weeks-Months (terminal) geneesmiddeleninformatiebank.nl | 10-30 days wikipedia.orgencyclopedia.pubvitamind-journal.itnih.govuva.esoup.com | 5-15 hours vitamind-journal.itoup.comgeneesmiddeleninformatiebank.nl |
| Polarity | Lipophilic | More hydrophilic | More water-soluble |
| Adipose Tissue Storage | Significant | Less significant | - |
| Dose-Response | Less linear, influenced by factors uva.es | More linear and predictable mdpi.comnih.govoup.com | - |
Emerging Research Directions for Calcifediol
Elucidation of Novel Metabolic Transformations and Their Biological Significance
The metabolic fate of calcifediol is more intricate than its simple conversion to calcitriol (B1668218). While the kidney-based 1α-hydroxylation by CYP27B1 is the primary route to calcitriol, extrarenal tissues also express CYP27B1, allowing for local calcitriol production and paracrine/autocrine signaling oup.comresearchgate.net. Beyond this, research is uncovering alternative metabolic pathways for calcifediol.
Furthermore, alternative metabolic routes, potentially involving other cytochrome P450 enzymes or conjugation pathways, are being explored. These less-understood transformations could play roles in regulating local calcifediol concentrations, influencing its availability for 1α-hydroxylation, or generating novel secosteroids with distinct biological functions. The biological significance of these novel transformations extends to their potential impact on various cellular processes and disease states, suggesting a more nuanced regulation of vitamin D action than previously appreciated.
Comprehensive Mapping and Functional Characterization of Gene Regulatory Networks Influenced by Calcifediol
While calcitriol is the primary mediator of vitamin D's genomic effects through the nuclear Vitamin D Receptor (VDR), calcifediol has also been shown to bind to the VDR, albeit with weaker affinity mdpi.comvitamind-journal.it. This interaction suggests that calcifediol, particularly at higher concentrations, may directly influence gene expression. Emerging research is focused on comprehensively mapping the gene regulatory networks modulated by calcifediol.
Studies utilizing high-throughput techniques like RNA sequencing and ChIP-sequencing are identifying genes whose transcription is altered in response to calcifediol exposure in various cell types. These investigations aim to delineate the specific Vitamin D Response Elements (VDREs) that calcifediol-bound VDR complexes interact with and the co-regulatory proteins involved biorxiv.orgnih.gov.
Functional characterization of these gene networks involves analyzing the biological processes and pathways enriched among the regulated genes. This includes exploring calcifediol's direct impact on genes involved in calcium and phosphate (B84403) homeostasis, cell proliferation and differentiation, immune responses, and other cellular functions where VDR is expressed oup.commdpi.comproteopedia.org. Understanding the specific genes and pathways regulated by calcifediol, distinct from or overlapping with those regulated by calcitriol, is crucial for a complete picture of vitamin D signaling and the potential therapeutic applications of calcifediol.
Recent studies have employed weighted gene co-expression network analysis (WGCNA) to identify modules of highly correlated genes that are influenced by vitamin D supplementation, providing insights into the biochemical impact of calcifediol in specific tissues like the rectal epithelium frontiersin.org. These analyses can identify hub genes and transcription factor motifs, including VDR:RXR, that are central to the calcifediol-influenced regulatory networks frontiersin.org.
Advanced Structural Biology of Calcifediol-Protein Interactions (VDR, mVDR, Enzymes)
A detailed understanding of how calcifediol interacts with its binding partners at the molecular level is critical for elucidating its mechanisms of action. Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, are providing insights into the binding of calcifediol to key proteins, including the nuclear VDR, membrane-associated VDR (mVDR), and metabolic enzymes like CYP27B1 and CYP24A1.
Structural studies of calcifediol bound to the nuclear VDR can reveal the specific interactions within the ligand-binding pocket that accommodate the calcifediol molecule proteopedia.org. Comparing these structures to those of calcitriol bound to VDR helps explain the difference in binding affinity and potentially the nuances in downstream genomic signaling.
The identification and characterization of membrane-associated vitamin D receptors (mVDRs), such as PDIA3, have opened new avenues for understanding rapid, non-genomic responses to vitamin D metabolites encyclopedia.pubresearchgate.netnih.gov. Structural studies of calcifediol in complex with mVDRs are essential to understand how calcifediol triggers these rapid signaling events at the cell membrane. These structures can illuminate the binding interface and the conformational changes induced upon calcifediol binding, providing a basis for understanding the activation of downstream signaling cascades.
Furthermore, structural investigations of calcifediol in complex with the hydroxylating enzymes CYP27B1 and CYP24A1 can provide insights into substrate recognition and catalytic mechanisms. Understanding these interactions at an atomic level can inform the development of modulators targeting these enzymes to fine-tune vitamin D metabolite levels.
Detailed Functional Characterization of Non-Genomic Signaling Components and Pathways
Beyond its well-established genomic actions mediated by the nuclear VDR, calcifediol is increasingly recognized for its ability to elicit rapid, non-genomic responses encyclopedia.pubnih.govmdpi.com. These effects occur quickly and are independent of gene transcription and protein synthesis mdpi.comresearchgate.net. Emerging research is focused on the detailed functional characterization of the signaling components and pathways involved in calcifediol-mediated non-genomic signaling.
Studies have shown that calcifediol can induce a rapid increase in intracellular calcium levels, similar to calcitriol encyclopedia.pubnih.govnih.gov. This effect is believed to be mediated, at least in part, through interactions with membrane-associated receptors like mVDR and potentially other signaling molecules mdpi.comresearchgate.net. Research is actively identifying and characterizing these membrane receptors and the downstream signaling cascades they activate.
Key signaling pathways implicated in rapid vitamin D responses include those involving phospholipase A2 (PLA2), phospholipase C (PLC), and phosphatidylinositol-3 kinase (PI3K), leading to the generation of second messengers like calcium ions, PIP3, and cAMP, and the activation of protein kinases such as PKC and MAP kinases nih.govnih.gov. Functional studies are employing techniques like live-cell imaging, biochemical assays, and genetic manipulation to dissect the specific roles of these components in calcifediol's rapid effects.
Q & A
Q. What are the key pharmacokinetic differences between calcifediol and cholecalciferol, and how should these inform clinical trial design?
Calcifediol (25-hydroxyvitamin D3) bypasses hepatic 25-hydroxylation, resulting in faster and more predictable increases in serum 25(OH)D levels compared to cholecalciferol (vitamin D3). Its linear dose-response relationship allows for consistent dosing adjustments, particularly in populations with obesity or hepatic dysfunction . Researchers should prioritize randomized controlled trials (RCTs) with stratification by baseline 25(OH)D levels, BMI, and liver function. For example, RCTs demonstrate calcifediol’s 2–3× greater potency in raising 25(OH)D concentrations compared to cholecalciferol, even in malabsorption syndromes . Methodologically, study designs should incorporate frequent serum monitoring (e.g., at 0, 4, and 12 weeks) and standardized dosing protocols (e.g., daily vs. bolus administration) to account for interindividual variability in CYP2R1 activity .
Q. How can researchers optimize calcifediol dosing protocols in populations with metabolic comorbidities (e.g., obesity, CKD)?
Obesity and chronic kidney disease (CKD) alter calcifediol’s distribution and metabolism due to adipose tissue sequestration and reduced CYP2R1 activity. Guidelines recommend higher initial doses (e.g., 266 µg twice monthly) in obesity and extended-release formulations in CKD to counteract these effects . Researchers should conduct dose-escalation studies with stratification by comorbidities, using post-hoc analyses to identify subgroups with suboptimal responses. For example, in CKD patients, calcifediol improved secondary hyperparathyroidism in post-hoc analyses of the MIR-EPO trial, but results require validation in prospective studies .
Advanced Research Questions
Q. How should conflicting outcomes in RCTs evaluating calcifediol’s efficacy (e.g., muscle function vs. mortality) be reconciled?
Discrepancies often arise from heterogeneity in study populations, dosing regimens, and endpoint definitions. For instance, while calcifediol improved muscle function in postmenopausal women with vitamin D deficiency , mortality benefits in COVID-19 were observed in retrospective cohorts but require validation in RCTs . Researchers should perform meta-analyses adjusting for confounders (e.g., baseline 25(OH)D, comorbidities) and use adaptive trial designs to test multiple endpoints. Sensitivity analyses can isolate the effect of calcifediol from concurrent treatments (e.g., antivirals) .
Q. What methodological considerations are critical when designing trials to assess calcifediol’s non-skeletal effects (e.g., immune modulation)?
Non-skeletal endpoints (e.g., ICU admission rates in COVID-19) require rigorous biomarker validation (e.g., IL-6, CRP) and stratification by immune status. The Nogues et al. (2024) study used a 0.532 mg loading dose followed by maintenance doses, but such protocols must balance rapid 25(OH)D elevation against hypercalcemia risks . Researchers should incorporate factorial designs (e.g., calcifediol vs. calcitriol) and control for vitamin D-binding protein polymorphisms that influence bioavailability .
Q. How do genetic polymorphisms (e.g., CYP2R1, CYP24A1) influence calcifediol dosing, and how can this be addressed in pharmacogenomic studies?
CYP2R1 loss-of-function mutations reduce endogenous 25-hydroxylation, necessitating calcifediol as a first-line therapy. Advanced studies should genotype participants and use pharmacokinetic modeling to personalize dosing. For example, carriers of CYP24A1 variants (associated with hypercalcemia) may require lower doses . Collaborative consortia, such as the CMGSDB, can integrate genomic and pharmacokinetic data to refine dosing algorithms .
Methodological and Analytical Challenges
Q. What analytical techniques are recommended for quantifying calcifediol and its metabolites in complex biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity in distinguishing calcifediol from epimers and other metabolites . Researchers should validate assays using NIST-standardized reference materials and account for matrix effects (e.g., lipid interference in obese populations). For large-scale studies, automated platforms (e.g., ELISA) may be used but require cross-validation with LC-MS/MS .
Q. How should post-hoc analyses of calcifediol trials (e.g., subgroup effects) be statistically validated to avoid Type I errors?
Post-hoc analyses, such as those in the MIR-EPO trial, must pre-specify hypotheses to reduce false positives. Multivariate regression models should adjust for baseline 25(OH)D, eGFR, and comorbidities, with Bonferroni correction for multiple comparisons . Sensitivity analyses using propensity score matching can further validate subgroup findings .
Comparative and Translational Research
Q. What are the advantages of calcifediol over calcitriol in renal impairment research, and how should these inform trial design?
Calcitriol’s short half-life (5–8 hours) and risk of hypercalcemia limit its utility in CKD, whereas calcifediol’s prolonged action and lower hypercalcemia risk make it preferable for long-term studies. Trials should compare calcifediol’s PTH-suppressive effects against calcitriol using factorial designs, with endpoints including FGF-23 and klotho levels .
Q. Tables for Reference
| Parameter | Calcifediol | Cholecalciferol |
|---|---|---|
| Dose-response relationship | Linear | Non-linear |
| Time to peak 25(OH)D | 3–7 days | 14–28 days |
| Half-life | 10–15 days | 2 months |
| Obesity efficacy | High (no sequestration) | Reduced (adipose sequestration) |
| Data sources |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
